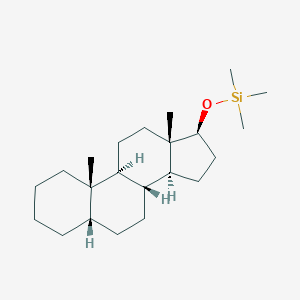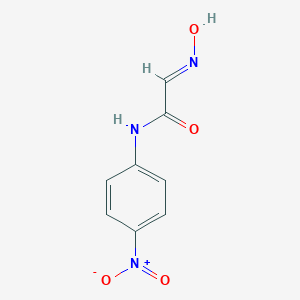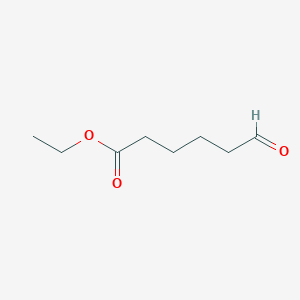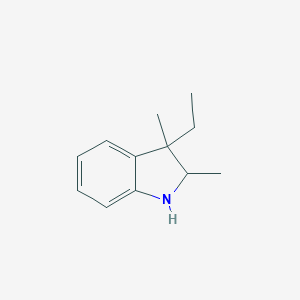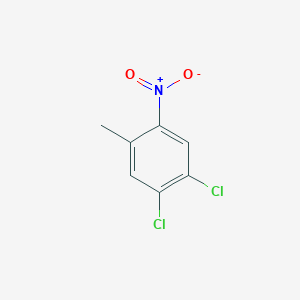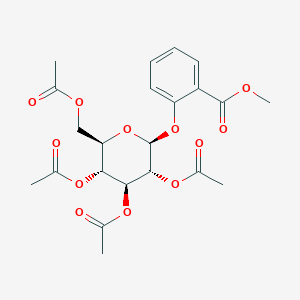
(2'-Metoxicarbonil)fenil-2-,3,4,6-tetra-O-acetil-beta-D-glucopiranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is a chemical compound with the molecular formula C22H26O12 . It is used as an intermediate in the synthesis of glycosylated metabolites of Salicylic Acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a glucopyranose sugar unit, which has been acetylated at the 2, 3, 4, and 6 positions . The ‘2’-methoxycarbonyl’ designation refers to a methoxycarbonyl group attached to the 2’ position of the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.43 g/mol . It has a density of 1.18g/cm3 and a boiling point of 369.6ºC at 760 mmHg . The melting point was not specified .Aplicaciones Científicas De Investigación
Investigación y Desarrollo (I+D)
Este compuesto se utiliza principalmente en laboratorios de I+D para aplicaciones de química sintética. No está destinado a usos medicinales, domésticos u otros . Su estructura lo convierte en un reactivo valioso para la síntesis de moléculas más complejas.
Síntesis de Glucósidos
Sirve como precursor en la síntesis de glucósidos, particularmente glucósidos de fenilo . Estos son esenciales para crear oligosacáridos complejos, que tienen aplicaciones que van desde la investigación bioquímica hasta el desarrollo de productos farmacéuticos.
Inhibidores de las Galectinas Humanas
Los glucósidos arílicos, similares a este compuesto, se han utilizado como inhibidores específicos de las galectinas humanas . Este es un tipo de proteína que juega un papel significativo en la interacción célula-célula, la interacción célula-matriz y la modulación de la respuesta inmunitaria.
Catalizador en Reacciones Químicas
El compuesto puede actuar como catalizador en ciertas reacciones químicas . Esta aplicación es crucial para acelerar las reacciones en varios procesos sintéticos, lo cual es fundamental en la fabricación química y los productos farmacéuticos.
Investigación de la Actividad Esterasa
La investigación sobre la actividad esterasa, particularmente en bacterias como Escherichia coli, puede utilizar este compuesto . Comprender cómo interactúan las bacterias con los compuestos acetilados puede llevar a conocimientos sobre el metabolismo y la resistencia bacterianos.
Seguridad y Manipulación del Material
La hoja de datos de seguridad del compuesto proporciona información crítica para la manipulación y el almacenamiento en un entorno de laboratorio . Esto incluye medidas de primeros auxilios, medidas de lucha contra incendios y medidas de liberación accidental, lo que garantiza prácticas de investigación seguras.
Mecanismo De Acción
2’-MCP-Glc-Ac is a non-reducing sugar analogue that has a unique structure. This structure allows it to interact with glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. By interacting with glycosyltransferases, 2’-MCP-Glc-Ac can inhibit or activate the transfer of sugar moieties, thus affecting the structure and function of carbohydrates and their derivatives. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Biochemical and Physiological Effects
2’-MCP-Glc-Ac has been used in a variety of biochemical and physiological studies. It has been found to affect the structure and function of carbohydrates and their derivatives, as well as to affect the activity of glycosyltransferases. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2’-MCP-Glc-Ac has several advantages for laboratory experiments. It is a non-reducing sugar analogue, so it can be used to study the structure and function of carbohydrates and their derivatives without the need for reducing agents. Additionally, it can be used to study glycosylation reactions, glycosyltransferase activity, and cellular recognition and transduction pathways. However, 2’-MCP-Glc-Ac does have some limitations. It is a synthetic carbohydrate derivative, so it may not accurately reflect the behavior of naturally occurring carbohydrates and their derivatives. Additionally, it can be difficult to synthesize and may require specialized equipment or techniques.
Direcciones Futuras
There are several potential future directions for research involving 2’-MCP-Glc-Ac. It could be used to study the structure and function of carbohydrates and their derivatives in more detail, as well as to study the mechanism of action of various therapeutic agents. Additionally, 2’-MCP-Glc-Ac could be used to develop new therapeutic agents, or to study the effect of carbohydrates and their derivatives on cellular recognition and transduction pathways. Finally, 2’-MCP-Glc-Ac could be used to study the effect of carbohydrates and their derivatives
Métodos De Síntesis
2’-MCP-Glc-Ac can be synthesized through a two-step process. The first step involves the reaction of 2-methoxycarbonylphenylglyoxal and 2-acetyl-1,4-anhydro-D-glucitol in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal. The second step involves the reaction of 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal with an excess of 2-acetyl-1,4-anhydro-D-glucitol, in the presence of a catalytic amount of sodium hydroxide, to form 2’-MCP-Glc-Ac.
Propiedades
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
